molecular formula C19H17Cl2NO B12766146 4-(3-Pyridylmethoxymethyl)-3'-chlorobiphenyl hydrochloride CAS No. 109523-98-0

4-(3-Pyridylmethoxymethyl)-3'-chlorobiphenyl hydrochloride

Cat. No.: B12766146
CAS No.: 109523-98-0
M. Wt: 346.2 g/mol
InChI Key: LWARAWKCSCKXJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride is a chemical compound that features a biphenyl core with a pyridylmethoxymethyl substituent and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Pyridylmethoxymethyl)-3’-fluorobiphenyl hydrochloride
  • 4-(3-Pyridylmethoxymethyl)-3’-bromobiphenyl hydrochloride
  • 4-(3-Pyridylmethoxymethyl)-3’-iodobiphenyl hydrochloride

Uniqueness

4-(3-Pyridylmethoxymethyl)-3’-chlorobiphenyl hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability .

Properties

CAS No.

109523-98-0

Molecular Formula

C19H17Cl2NO

Molecular Weight

346.2 g/mol

IUPAC Name

3-[[4-(3-chlorophenyl)phenyl]methoxymethyl]pyridine;hydrochloride

InChI

InChI=1S/C19H16ClNO.ClH/c20-19-5-1-4-18(11-19)17-8-6-15(7-9-17)13-22-14-16-3-2-10-21-12-16;/h1-12H,13-14H2;1H

InChI Key

LWARAWKCSCKXJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)COCC3=CN=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.